molecular formula C14H21NO3 B6032083 2-amino-2-oxoethyl 1-adamantylacetate

2-amino-2-oxoethyl 1-adamantylacetate

Katalognummer B6032083
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: WZEOUOUJNZXQJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-2-oxoethyl 1-adamantylacetate, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a small molecule drug that is used to treat Alzheimer's disease and other neurological disorders. Memantine is a synthetic derivative of Amantadine, which is an antiviral drug used to treat Parkinson's disease and influenza.

Wirkmechanismus

2-amino-2-oxoethyl 1-adamantylacetate acts as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents excitotoxicity, which is the damage caused by excessive stimulation of the neuron. This compound also modulates glutamate signaling, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It also increases the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has a half-life of approximately 60-80 hours and is excreted primarily through the kidneys.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-2-oxoethyl 1-adamantylacetate has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target the NMDA receptor. It has a well-established mechanism of action and is widely used in clinical practice. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experimental studies.

Zukünftige Richtungen

There are several future directions for the research and development of 2-amino-2-oxoethyl 1-adamantylacetate. One area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists. There is also a need for further studies to investigate the long-term effects of this compound on cognitive function and neurodegeneration. Lastly, the potential use of this compound in other neurological disorders such as epilepsy and traumatic brain injury should be explored.
Conclusion
In conclusion, this compound is a non-competitive NMDA receptor antagonist that has been extensively studied for its therapeutic potential in neurological disorders. It has a well-established mechanism of action and is widely used in clinical practice. This compound has a neuroprotective effect and has been shown to improve cognitive function and memory in patients with Alzheimer's disease. There are several future directions for the research and development of this compound, including the use of this compound in combination with other drugs and the development of more potent and selective NMDA receptor antagonists.

Synthesemethoden

The synthesis of 2-amino-2-oxoethyl 1-adamantylacetate involves the reaction of 1-adamantylamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed with hydrochloric acid to obtain this compound. The yield of this reaction is approximately 50%.

Wissenschaftliche Forschungsanwendungen

2-amino-2-oxoethyl 1-adamantylacetate has been extensively studied for its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has also been investigated for its potential use in treating depression, anxiety, and schizophrenia. This compound has been shown to improve cognitive function, memory, and learning in patients with Alzheimer's disease. It has also been shown to reduce the severity of symptoms in patients with Parkinson's disease and Huntington's disease.

Eigenschaften

IUPAC Name

(2-amino-2-oxoethyl) 2-(1-adamantyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c15-12(16)8-18-13(17)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEOUOUJNZXQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.